(1S)-1-(4-butylphenyl)ethanol
CAS No.:
Cat. No.: VC17683156
Molecular Formula: C12H18O
Molecular Weight: 178.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H18O |
---|---|
Molecular Weight | 178.27 g/mol |
IUPAC Name | (1S)-1-(4-butylphenyl)ethanol |
Standard InChI | InChI=1S/C12H18O/c1-3-4-5-11-6-8-12(9-7-11)10(2)13/h6-10,13H,3-5H2,1-2H3/t10-/m0/s1 |
Standard InChI Key | IMXTYZIZHGRRMC-JTQLQIEISA-N |
Isomeric SMILES | CCCCC1=CC=C(C=C1)[C@H](C)O |
Canonical SMILES | CCCCC1=CC=C(C=C1)C(C)O |
Introduction
Nomenclature and Structural Identification
IUPAC and Systematic Naming
The compound is formally named (1S)-1-[4-(2-methylpropyl)phenyl]ethanol under IUPAC conventions, reflecting the (S)-configuration at the chiral center and the branched isobutyl group at the para position of the benzene ring . The term "4-butylphenyl" in common usage may lead to ambiguity, as the substituent is specifically a 2-methylpropyl (isobutyl) group rather than a linear butyl chain.
Stereochemical Configuration
The (1S) designation indicates the absolute configuration of the chiral carbon, confirmed via the Cahn-Ingold-Prelog priority rules. The hydroxyl group (-OH) and aromatic ring occupy distinct spatial positions, influencing intermolecular interactions and crystallization behavior .
Structural Data Table
Synthesis and Preparation
Friedel-Crafts Alkylation Followed by Functionalization
Alternative routes may involve:
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Friedel-Crafts alkylation of benzene with isobutyl chloride to form 4-isobutyltoluene.
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Oxidation of the methyl group to a carboxylic acid, followed by reduction to the alcohol .
Physicochemical Properties
Nuclear Magnetic Resonance (NMR)
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¹H NMR (predicted):
Infrared (IR) Spectroscopy
Reactivity and Functionalization
Oxidation Pathways
The secondary alcohol undergoes oxidation to form 4-isobutylacetophenone using agents like pyridinium chlorochromate (PCC) or Jones reagent. This reactivity is critical in synthetic cycles where the alcohol serves as a protecting group .
Esterification and Etherification
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Ester formation: Reacts with acetyl chloride to yield 1-(4-isobutylphenyl)ethyl acetate.
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Ether synthesis: Williamson ether synthesis with alkyl halides under basic conditions.
Applications and Industrial Relevance
Pharmaceutical Intermediates
Chiral alcohols like (1S)-1-(4-isobutylphenyl)ethanol are pivotal in synthesizing nonsteroidal anti-inflammatory drugs (NSAIDs). For instance, ibuprofen derivatives utilize similar intermediates for enantioselective production .
Asymmetric Catalysis Studies
The compound’s defined stereochemistry makes it a candidate for studying catalyst efficiency in hydrogenation reactions, providing data on turnover numbers (TON) and enantioselectivity .
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